molecular formula C17H19NO2 B5570490 2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide

2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide

Cat. No. B5570490
M. Wt: 269.34 g/mol
InChI Key: GPLJLNVYAANNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including acetylation, esterification, and reactions with alkyl halides to yield substituted products. For example, the synthesis of various N-acetylcarbamate potassium salts as equivalents of N-acetamide nucleophiles showcases methodologies that could be applied or adapted for synthesizing compounds similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant details about their conformation and interactions. For instance, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have detailed analyses of their crystal structures, highlighting the extended conformation of the acetamido moiety and the presence of intra- and intermolecular hydrogen bonds (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include reductive carbonylation and hydrogenation processes. These reactions are crucial for converting nitrobenzene derivatives into acetamide compounds, demonstrating the potential for complex transformations (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Investigations into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have contributed to understanding the role of hydrogen bonding in determining these properties (Romero et al., 2008).

Chemical Properties Analysis

The reactivity of acetamide derivatives with other chemical entities, including their participation in bond formation and breakage, highlights their chemical properties. For example, the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the reactivity of similar compounds and their utility in industrial applications (Zhang Qun-feng, 2008).

Scientific Research Applications

Imaging Probe Development for Neurological Studies

A study by J. Prabhakaran et al. (2006) explored the synthesis and in vivo evaluation of a compound structurally similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" for its potential as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. Despite the rapid brain penetration and efflux observed, the compound did not demonstrate tracer retention or specific binding, indicating limitations in its application as a PET ligand for imaging 5-HT2A receptors. This research underscores the challenges and considerations in developing effective imaging probes for neurological studies (J. Prabhakaran et al., 2006).

Advancements in Synthetic Chemistry

Takeo Sakai et al. (2022) reported on the development of novel reagents, including p-methoxybenzyl N-acetylcarbamate potassium salt, that serve as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of N-alkylacetamides and protected amines, showcasing advancements in synthetic chemistry that contribute to the creation of natural and pharmaceutical products. The study highlights the potential of such chemical frameworks in improving synthetic routes for diverse applications (Takeo Sakai et al., 2022).

Herbicide Metabolism and Environmental Impact

Research by S. Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers valuable insights into the environmental and health impacts of chemicals related to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide." Understanding the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of such compounds is crucial for assessing their safety and ecological effects (S. Coleman et al., 2000).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-7-9-14(10-8-13)12-18-17(19)11-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLJLNVYAANNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.